molecular formula C10H15NO2 B3074716 [2-(2-Methoxyethoxy)phenyl]methanamine CAS No. 102197-21-7

[2-(2-Methoxyethoxy)phenyl]methanamine

Cat. No.: B3074716
CAS No.: 102197-21-7
M. Wt: 181.23 g/mol
InChI Key: MQPPRLDARZKFDV-UHFFFAOYSA-N
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Description

[2-(2-Methoxyethoxy)phenyl]methanamine: is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of a phenyl ring substituted with a methanamine group and a 2-(2-methoxyethoxy) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methoxyethoxy)phenyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available compound .

    Reductive Amination: The key step involves the reductive amination of 2-(2-Methoxyethoxy)benzaldehyde with an appropriate amine source, such as ammonium acetate or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

    Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methoxyethoxy)phenyl]methanamine: can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

[2-(2-Methoxyethoxy)phenyl]methanamine: has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular conditions.

    Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Research: It may serve as a probe or ligand in studies involving receptor binding or enzyme activity.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of [2-(2-Methoxyethoxy)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The methanamine group can form hydrogen bonds or ionic interactions with target molecules, while the phenyl ring and methoxyethoxy substituent can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[2-(2-Methoxyethoxy)phenyl]methanamine: can be compared with other similar compounds, such as:

    [3-(2-Methoxyethoxy)phenyl]methanamine: This compound has a similar structure but with the methoxyethoxy group in the 3-position instead of the 2-position, which can affect its chemical reactivity and biological activity.

    [2-(2-Ethoxyethoxy)phenyl]methanamine: This compound has an ethoxyethoxy group instead of a methoxyethoxy group, which can influence its solubility and interaction with biological targets.

The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[2-(2-methoxyethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5H,6-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPPRLDARZKFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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